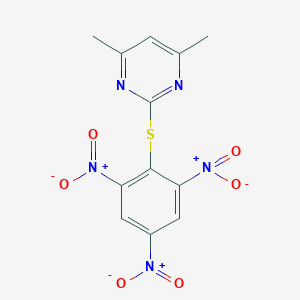![molecular formula C17H15Cl2NO4 B405792 ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B405792.png)
ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is an organic compound with a complex structure It is a derivative of benzoic acid and contains dichlorophenoxy and acetylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then reacted with ethyl alcohol to produce the ethyl ester. The final step involves the acetylation of the amino group on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group.
Uniqueness
ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H15Cl2NO4 |
|---|---|
Peso molecular |
368.2g/mol |
Nombre IUPAC |
ethyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-3-6-13(7-4-11)20-16(21)10-24-15-9-12(18)5-8-14(15)19/h3-9H,2,10H2,1H3,(H,20,21) |
Clave InChI |
ZOZDOLSKFFVVKR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B405710.png)


![ethyl 6-amino-4-[3-(4-chlorophenoxy)phenyl]-5-cyano-2-ethyl-4H-pyran-3-carboxylate](/img/structure/B405715.png)
![3-[1,1'-Biphenyl]-4-yl-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B405718.png)
![2'-amino-4-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B405719.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B405721.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B405722.png)

![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(4-bromophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405726.png)
![2-[2-chloro-5-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B405732.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405733.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxybenzenesulfenyl cyanide](/img/structure/B405738.png)
